molecular formula C15H19F2N5O B7053946 N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B7053946
M. Wt: 323.34 g/mol
InChI Key: FZUTVUOPGJGCRK-UHFFFAOYSA-N
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Description

N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with applications across various scientific fields. It is characterized by its unique structure, which combines a pyrazole ring with a tetrahydrocyclopentapyrazole framework.

Properties

IUPAC Name

N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N5O/c1-8(2)7-22-13(14(16)17)11(6-18-22)19-15(23)12-9-4-3-5-10(9)20-21-12/h6,8,14H,3-5,7H2,1-2H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUTVUOPGJGCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)NC(=O)C2=NNC3=C2CCC3)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of this compound can be complex, often involving multiple steps that include the formation of the pyrazole ring, introduction of the difluoromethyl group, and construction of the tetrahydrocyclopentapyrazole system. The starting materials and intermediate compounds are often subjected to various reaction conditions, including:

  • Catalytic Hydrogenation: Used to reduce specific intermediates.

  • Alkylation: Utilized to introduce alkyl groups.

  • Cyclization Reactions: Critical for forming the cyclopentapyrazole ring system.

Industrial Production Methods:

Industrial-scale synthesis may employ optimized reaction conditions to improve yield and purity. This can include high-pressure reactors for hydrogenation steps, continuous flow reactors to manage exothermic reactions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions typically in the presence of oxidizing agents like KMnO₄ or H₂O₂.

  • Reduction: Reduction reactions can occur using agents like LiAlH₄, especially in the hydrogenation of intermediate compounds.

  • Substitution: The difluoromethyl group may be involved in nucleophilic substitution reactions, given the presence of fluorine atoms.

Common Reagents and Conditions:

  • Oxidizing Agents: KMnO₄, H₂O₂.

  • Reducing Agents: LiAlH₄, NaBH₄.

  • Catalysts: Pd/C for hydrogenation, PtO₂ in certain reduction steps.

Major Products:

The reactions typically produce a range of substituted pyrazoles and cyclopentapyrazole derivatives, which may be further functionalized depending on the desired application.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential role in biological assays and as a molecular probe.

Medicine: Explored for therapeutic potential due to its unique structural features and interactions with biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The exact mechanism of action often depends on its application. In biological systems, it can interact with specific enzymes or receptors, modulating their activity. The difluoromethyl group is known for enhancing metabolic stability, making it an attractive pharmacophore in drug design. Molecular targets might include various kinases, receptors, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • 1-(2-Methylpropyl)-3-(2,2,2-trifluoroethyl)pyrazole

  • 5-(Difluoromethyl)-1-(4-methylphenyl)pyrazole

  • 1-(2-Methylpropyl)-3-(difluoromethyl)pyrazole

Each of these compounds shares structural similarities but varies in terms of their substitution patterns and functional groups, which can lead to different chemical and biological properties.

There you have it—a deep dive into the fascinating world of N-[5-(difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide. Quite a mouthful, but definitely a fascinating compound!

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